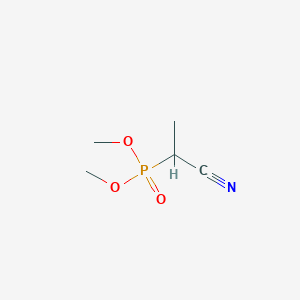

Dimethyl (1-cyanoethyl)phosphonate

Description

Significance of Phosphonate (B1237965) Structures in Organic Chemistry

Phosphonates are valued for their role as stable mimics of phosphate (B84403) esters, a critical functional group in numerous biological systems. This structural analogy allows phosphonate-containing molecules to act as inhibitors for enzymes that process phosphate substrates. nih.gov Beyond their biological significance, phosphonates are workhorses in synthetic organic chemistry. wikipedia.orgphosphonates.org They are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgalfa-chemistry.com The phosphonate moiety can also serve as a chelating agent for metal ions and is found in compounds used as corrosion inhibitors and in materials science. wikipedia.orgwasserdreinull.de The stability of the carbon-phosphorus bond under a variety of reaction conditions further enhances their utility as synthetic building blocks. phosphonates.org

Historical Context of (1-Cyanoethyl)phosphonate Research

The exploration of organophosphorus compounds dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring throughout the 20th century. The development of the Michaelis-Arbuzov reaction provided a foundational method for the preparation of phosphonates from trialkyl phosphites and alkyl halides. alfa-chemistry.com Research into α-functionalized phosphonates, including those bearing a cyano group, expanded the synthetic utility of this class of compounds. The introduction of a cyano group at the α-position to the phosphorus atom in a phosphonate, as seen in (1-cyanoethyl)phosphonates, enhances the acidity of the α-proton, facilitating the formation of a stabilized carbanion. This carbanion is a key intermediate in olefination reactions. While specific historical milestones for "Dimethyl (1-cyanoethyl)phosphonate" are not extensively documented in readily available literature, its development is intrinsically linked to the broader progression of research into cyano-substituted phosphonates and their application in carbon-carbon bond-forming reactions.

Structure

3D Structure

Properties

CAS No. |

90250-79-6 |

|---|---|

Molecular Formula |

C5H10NO3P |

Molecular Weight |

163.11 g/mol |

IUPAC Name |

2-dimethoxyphosphorylpropanenitrile |

InChI |

InChI=1S/C5H10NO3P/c1-5(4-6)10(7,8-2)9-3/h5H,1-3H3 |

InChI Key |

WFZVIZJJHOLQJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)P(=O)(OC)OC |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Dimethyl 1 Cyanoethyl Phosphonate

Nucleophilic Reactivity Profiles

The electron-withdrawing nature of the substituents activates the molecule for various nucleophilic reactions. This activation can manifest in two primary ways: creating a nucleophilic carbon center or enabling nucleophilic substitution at the phosphorus atom.

The most prominent feature of the compound's nucleophilic profile is the acidity of the proton on the carbon atom situated between the phosphonate (B1237965) and cyano groups (the α-carbon). The combined electron-withdrawing effects of these two groups stabilize the corresponding carbanion, or enolate, that forms upon deprotonation by a base. wikipedia.orgmasterorganicchemistry.com This stabilized carbanion is a soft nucleophile, making it an excellent candidate for conjugate addition reactions. The formation of this nucleophile is the key first step in many of the carbon-carbon bond-forming reactions involving this compound. masterorganicchemistry.com

While the α-carbon provides the primary site for the compound to act as a nucleophile, the phosphorus center itself can be rendered electrophilic to undergo nucleophilic substitution. A mild and effective method for this transformation involves the activation of the dialkyl phosphonate with triflic anhydride (B1165640). nih.gov This procedure allows for the chemoselective and sequential substitution of the methoxy (B1213986) groups with a wide array of O, S, N, and C nucleophiles. nih.gov

The proposed mechanism involves activation of the phosphonate by triflic anhydride to form a highly reactive phosphonium (B103445) intermediate. This intermediate can then be attacked by various nucleophiles, such as alcohols, thiols, or amines, leading to the displacement of a methoxy group and the formation of a new mixed phosphonate, phosphonothioate, or phosphonamidate, respectively. nih.gov This method is notable for its mild conditions and tolerance of various functional groups, including nitriles, which is relevant for dimethyl (1-cyanoethyl)phosphonate. nih.gov

Carbon-Carbon Bond Formation Reactions

This compound is a valuable reagent for constructing new carbon-carbon bonds, primarily through its use as a Michael donor.

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation. wikipedia.org In this reaction, the carbanion generated from this compound adds to the β-carbon of an α,β-unsaturated compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com Common Michael acceptors include α,β-unsaturated ketones, esters, and nitroalkenes. masterorganicchemistry.com The effectiveness of this reaction is enhanced by the ability of the phosphonate and cyano groups to stabilize the initial nucleophile.

Significant progress has been made in rendering the Michael addition of α-cyanophosphonates enantioselective. By employing chiral catalysts, it is possible to control the stereochemical outcome of the reaction, yielding products with high enantiomeric excess (ee). These reactions are particularly effective with highly activated olefins, such as nitroolefins and α,β-unsaturated ketones (enones). nih.govresearchgate.netrsc.org

For instance, research on related α-cyanopropionates has shown successful asymmetric Michael additions to acrolein using chiral rhodium(III) complexes, producing the Michael adducts in good yields and enantioselectivity. nih.gov Similarly, the addition of α-cyanophosphonates to nitroolefins, catalyzed by bifunctional organocatalysts like cinchona alkaloid derivatives, proceeds with high enantioselectivity. rsc.orglookchem.com The resulting adducts are valuable synthetic intermediates, as the nitro group can be readily transformed into other functional groups. lookchem.com

| Michael Donor | Michael Acceptor | Catalyst Type | Result |

| α-Cyanopropionate | Acrolein | Rhodium(III) Complex | Asymmetric Michael adducts with controlled stereochemistry. nih.gov |

| Diethyl Malonate | β-Nitrostyrene | Cinchonine Derivative | High enantioselectivity in the formation of the Michael adduct. rsc.org |

| Malonate Esters | Nitroolefins | L-proline Derivative | Good yields and moderate enantioselectivity. lookchem.com |

| Diethyl (cyanofluoromethyl)phosphonate | trans-β-Nitostyrene | Crown Ether Catalyst | High yields and enantioselectivities. researchgate.net |

A variety of chiral catalyst systems have been developed to achieve high enantioselectivity in the Michael addition of α-cyanophosphonates and related compounds. These catalysts operate by creating a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor.

Chiral Metal Complexes: Lewis acidic rhodium(III) complexes derived from bis(oxazolinyl)phenylstannane (Phebox) have proven effective. nih.gov In this system, the rhodium center is believed to coordinate to the α-cyanophosphonate, facilitating its enolization and subsequent stereocontrolled addition to the Michael acceptor. nih.gov Lanthanide-based complexes have also been used for additions to chalcones. rsc.org

Bifunctional Organocatalysts: Cinchona alkaloid derivatives, often incorporating a thiourea (B124793) or squaramide moiety, are highly successful organocatalysts. researchgate.netrsc.org These catalysts possess both a basic site (the quinuclidine (B89598) nitrogen) to deprotonate the phosphonate and a hydrogen-bonding donor group (the thiourea or hydroxyl group) to activate the Michael acceptor, bringing the two reactants together in a defined, chiral orientation. lookchem.comresearchgate.net

Phase-Transfer and Crown Ether Catalysts: Chiral crown ethers have been utilized, particularly in reactions involving diethyl (cyanofluoromethyl)phosphonate. researchgate.net These catalysts function by complexing the counter-ion of the base used to generate the nucleophile, creating a chiral ion pair that influences the stereochemical course of the addition.

| Catalyst System | Catalyst Example | Proposed Activation Mechanism | Reference |

| Chiral Metal Complex | [(Phebox)RhIII(SnMe3)Cl] | Lewis acid activation of the α-cyanophosphonate, promoting enolization. | nih.gov |

| Bifunctional Organocatalyst | Cinchonine-derived Thiourea | Basic amine deprotonates the nucleophile while the thiourea group activates the electrophile via hydrogen bonding. | rsc.orgresearchgate.net |

| Heterobimetallic Catalyst | Li-Al Heterobimetallic Complex | Coordination of the enone to the central metal atom. | researchgate.net |

| Crown Ether Catalyst | Sugar-based Crown Ether | Formation of a chiral ion pair with the phosphonate nucleophile. | researchgate.net |

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the creation of carbon-carbon double bonds, typically with high stereoselectivity. wikipedia.orgalfa-chemistry.com This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene. wikipedia.org this compound is a specialized HWE reagent. The presence of the α-cyano group significantly influences the reactivity of the phosphonate carbanion, making it a valuable tool for synthesizing α,β-unsaturated nitriles. chem-station.comyoutube.com These products are versatile intermediates in the synthesis of more complex molecules. While much of the documented research has been performed on the analogous diethyl ester, the chemical principles and reactivity patterns are directly applicable to this compound.

Mechanistic Investigations of Oxaphosphetane Intermediates

The mechanism of the Horner-Wadsworth-Emmons reaction is a well-studied process that proceeds through several key steps. wikipedia.orgalfa-chemistry.com

Reaction Mechanism Steps:

Deprotonation: The reaction begins with the deprotonation of the phosphonate at the carbon alpha to both the phosphorus and cyano groups. wikipedia.orgnrochemistry.com A suitable base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), removes the acidic proton to form a highly nucleophilic phosphonate carbanion. wikipedia.orgalfa-chemistry.com The negative charge of this carbanion is stabilized by the electron-withdrawing effects of both the phosphonate and the cyano groups. youtube.com

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is typically the rate-limiting step of the reaction and results in the formation of a betaine-like intermediate. wikipedia.org

Oxaphosphetane Formation: The intermediate rapidly undergoes an intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane. nrochemistry.comyoutube.com This cyclic intermediate is crucial for the subsequent elimination step.

Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. wikipedia.org This concerted, or near-concerted, elimination step yields the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed during aqueous workup. wikipedia.orgalfa-chemistry.com The presence of the electron-withdrawing cyano group is essential for this final elimination to occur. wikipedia.org

The entire process, from nucleophilic addition to elimination, dictates the stereochemical outcome of the final alkene product.

Stereochemical Control in Olefination Products (E/Z Selectivity)

A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene (E/Z selectivity). wikipedia.org For standard HWE reactions using reagents like this compound, the formation of the thermodynamically more stable (E)-alkene is generally favored. wikipedia.orgalfa-chemistry.com The reversibility of the initial addition and intermediate steps allows for equilibration to the most stable oxaphosphetane precursor, which leads to the trans-alkene. wikipedia.org

Several factors can be manipulated to influence the E/Z ratio of the product:

| Factor | Influence on Selectivity | Rationale |

| Aldehyde Structure | Increased steric bulk of the aldehyde | Favors (E)-alkene formation wikipedia.org |

| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Favors (E)-alkene formation by promoting thermodynamic equilibrium wikipedia.org |

| Cation Choice | Lithium salts (e.g., from n-BuLi or LiCl) | Can enhance (E)-selectivity compared to sodium or potassium salts wikipedia.orgchem-station.com |

| Phosphonate Structure | Use of electron-withdrawing groups on the phosphonate esters (e.g., -OCH₂CF₃) | Strongly favors (Z)-alkene formation (Still-Gennari modification) wikipedia.orgchem-station.comyoutube.com |

The Still-Gennari modification provides a powerful complementary method for accessing (Z)-alkenes. youtube.comorganic-chemistry.org By using phosphonates with highly electron-withdrawing fluoroalkyl groups, the elimination of the oxaphosphetane is accelerated, making the initial addition step effectively irreversible. wikipedia.orgyoutube.com This "kinetic control" traps the initial stereochemical outcome, leading to predominantly (Z)-olefins. youtube.com

Applicability to Complex Molecule Synthesis

The α,β-unsaturated nitrile products formed from the HWE reaction of this compound are valuable building blocks in organic synthesis. Phosphonates, in general, are widely used due to their reliability and the ease of removing the phosphate byproduct. alfa-chemistry.comchem-station.com

Applications include:

Natural Product Synthesis: The HWE reaction is a key strategy for constructing complex natural products, such as macrocyclic antibiotics like archolide A, which contain multiple olefinic bonds. youtube.com

Medicinal Chemistry: Phosphonates and their products are integral to medicinal chemistry. researchgate.net The resulting α,β-unsaturated nitriles can be further elaborated into various pharmacologically active agents. For instance, the diethyl analogue of this reagent has been used in the preparation of HIV-1 reverse transcriptase inhibitors.

Synthesis of Bioactive Heterocycles: The products of this reaction can be used to construct complex heterocyclic systems. For example, they are precursors to 2-amino-3-cyano-4H-chromenyl phosphonates, a class of compounds that has been investigated for antioxidant activity. researchgate.net

Alkylation Reactions

The carbon atom positioned between the cyano and phosphonate groups in this compound is acidic and can be readily deprotonated by a strong base. wikipedia.orglibretexts.org This is the same principle that allows for the initial step of the HWE reaction. The resulting stabilized carbanion is not only a key intermediate in olefination but also a potent nucleophile for Sₙ2-type alkylation reactions. wikipedia.orglibretexts.orgyoutube.com

This reaction involves treating the phosphonate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate the enolate, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). youtube.comyoutube.com The enolate attacks the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. libretexts.org This process allows for the straightforward introduction of various alkyl groups, creating a library of substituted α-cyanophosphonates which can then be used in subsequent HWE reactions or other transformations.

Rearrangement Processes

1,2-Rearrangements

While not a rearrangement of this compound itself, a notable rearrangement occurs in the synthesis of its constitutional isomer, diethyl 1-cyanoethyl phosphate. Research has shown that treating α-halonitriles with trialkyl phosphites can lead to the formation of phosphate esters through a rearrangement mechanism, rather than the expected direct formation of a phosphonate via the Michaelis-Arbuzov reaction. This process highlights the complex reactivity pathways available to cyano-substituted organophosphorus compounds. acs.org

Additionally, a related and highly significant process in organophosphorus chemistry is the phospha-Brook rearrangement. This reaction typically involves the 1,2-migration of a phosphonate group from a carbon to an adjacent oxygen atom in an α-hydroxyphosphonate. This rearrangement is a powerful tool for creating new C-C bonds under specific conditions and is a key transformation in the chemistry of functionalized phosphonates.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying dimethyl (1-cyanoethyl)phosphonate in laboratory settings?

- Methodological Answer: Follow protocols from established synthesis routes, such as diazo compound derivatization or phosphonate esterification. Hazard analysis must precede synthesis (e.g., assessing risks of diazo intermediates or phosphonate reactivity). Purification typically involves column chromatography or recrystallization, with characterization via P NMR and FT-IR to confirm purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Store in airtight containers away from oxidizers and heat sources. Emergency procedures include immediate flushing with water for skin/eye exposure .

Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer: Use NIST Chemistry WebBook or experimental techniques:

- Solubility: Test in polar (water, ethanol) vs. non-polar solvents (hexane).

- Stability: Conduct accelerated aging studies under varying pH/temperature.

- Thermal Decomposition: Analyze via TGA/DSC to identify decomposition products (e.g., phosphorus oxides) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer:

- Structural Confirmation: H/C/P NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

- Purity Assessment: HPLC with UV detection or GC-MS for volatile byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Q. How should researchers address contradictions in reported data (e.g., conflicting toxicity or reactivity profiles)?

- Methodological Answer: Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere). Cross-validate using multiple analytical methods (e.g., NMR vs. X-ray crystallography). Investigate impurities via LC-MS and batch-to-batch variability .

Q. What methodologies are recommended for evaluating the neurotoxic potential of this compound?

- Methodological Answer: Conduct in vitro assays (e.g., SH-SY5Y cell line viability assays) and in vivo models (e.g., zebrafish neurodevelopment studies). Compare with structurally similar compounds (e.g., organophosphate esters) using QSAR models .

Q. How can the stability of this compound be assessed under extreme experimental conditions?

- Methodological Answer: Perform stress testing:

Q. What strategies minimize environmental impact during large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.